molecular formula C15H17N3O3 B6086679 5-[1-(benzylamino)ethylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

5-[1-(benzylamino)ethylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B6086679
M. Wt: 287.31 g/mol
InChI Key: LLDGCTQILRCPRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[1-(benzylamino)ethylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as BEMP, is a synthetic compound with potential applications in the field of medicinal chemistry. BEMP belongs to the class of pyrimidine derivatives and has been studied extensively for its pharmacological properties.

Mechanism of Action

The mechanism of action of 5-[1-(benzylamino)ethylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it has been proposed that 5-[1-(benzylamino)ethylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione exerts its pharmacological effects by interacting with cellular targets such as enzymes and receptors. 5-[1-(benzylamino)ethylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 5-[1-(benzylamino)ethylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects
5-[1-(benzylamino)ethylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have both biochemical and physiological effects. Biochemically, 5-[1-(benzylamino)ethylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activity of enzymes such as tyrosinase and acetylcholinesterase. Physiologically, 5-[1-(benzylamino)ethylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to induce apoptosis in cancer cells, inhibit inflammation, and modulate the central nervous system.

Advantages and Limitations for Lab Experiments

5-[1-(benzylamino)ethylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high purity and yield. 5-[1-(benzylamino)ethylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is also stable under normal laboratory conditions. However, 5-[1-(benzylamino)ethylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has some limitations for lab experiments. It is a relatively new compound and its pharmacological properties are not fully understood. Additionally, 5-[1-(benzylamino)ethylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione may have potential toxic effects that need to be further studied.

Future Directions

There are several future directions for the study of 5-[1-(benzylamino)ethylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential direction is to further investigate its pharmacological properties and potential applications in the field of medicinal chemistry. Another direction is to study the potential toxic effects of 5-[1-(benzylamino)ethylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione and to develop safer analogs. Additionally, 5-[1-(benzylamino)ethylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione can be further studied as a fluorescent probe for biological imaging. Overall, the study of 5-[1-(benzylamino)ethylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has the potential to lead to the development of new drugs and imaging agents for various diseases.

Synthesis Methods

The synthesis of 5-[1-(benzylamino)ethylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione involves the condensation of 2,4,6-trimethylpyrimidine-5-carboxaldehyde with benzylamine in the presence of acetic acid. The resulting product is then oxidized with potassium permanganate to yield 5-[1-(benzylamino)ethylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione. The synthesis method has been optimized to achieve high yields and purity of 5-[1-(benzylamino)ethylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione.

Scientific Research Applications

5-[1-(benzylamino)ethylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticancer, antifungal, and antibacterial activities. 5-[1-(benzylamino)ethylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been studied for its potential as an anti-inflammatory agent and for its effects on the central nervous system. In addition, 5-[1-(benzylamino)ethylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential as a fluorescent probe for biological imaging.

properties

IUPAC Name

5-(N-benzyl-C-methylcarbonimidoyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-10(16-9-11-7-5-4-6-8-11)12-13(19)17(2)15(21)18(3)14(12)20/h4-8,19H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDGCTQILRCPRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCC1=CC=CC=C1)C2=C(N(C(=O)N(C2=O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[1-(benzylamino)ethylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

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